

# multi-kilogram scale preparation of atorvastatin

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## Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

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## Frequently Asked Questions & Troubleshooting

**Q1: The simultaneous deprotection of the ketal and tert-butyl ester groups produces multiple impurities. How can this be resolved? A:** Avoid the single-step deprotection method. Research indicates that simultaneous removal of both protecting groups using aqueous HCl leads to several difficult-to-separate impurities, including the formation of atorvastatin lactone [1]. The recommended solution is a **stepwise approach**:

- First, isolate the pure ketal-protected diol intermediate (**5**) as a crystalline solid.
- Then, proceed with the ester hydrolysis and calcium salt formation [1].

**Q2: During ketal deprotection, the intermediate diol (5) forms a thick, difficult-to-filter precipitate. How can I improve this step? A:** The solvent system is crucial. Using isopropyl alcohol as the reaction solvent instead of aqueous acetonitrile or methanol results in a fine, easy-to-filter solid [1].

- **Improved Protocol:** Charge isopropyl alcohol (70 L), water (17.5 L), intermediate **4** (7.0 kg), and 36% HCl (0.8 L) into a reactor. Heat the suspension to 60°C for 1 hour with vigorous stirring. Cool to 5°C, stir for 30 minutes, and collect the precipitate by centrifugation [1].

**Q3: The hydrolysis and calcium salt formation step is inefficient, with low conversion and purity. Are there better work-up methods? A:** Yes, a key improvement involves using **ethyl acetate extraction** in a multi-purpose role during the work-up [1]. This method offers several advantages in a single step:

- **Quenches excess NaOH** after ester hydrolysis.
- **Removes unreacted material and organic impurities** from the aqueous phase.

- **Efficiently extracts the target atorvastatin calcium** from the aqueous solution after cation exchange, leveraging its high solubility in ethyl acetate [1].

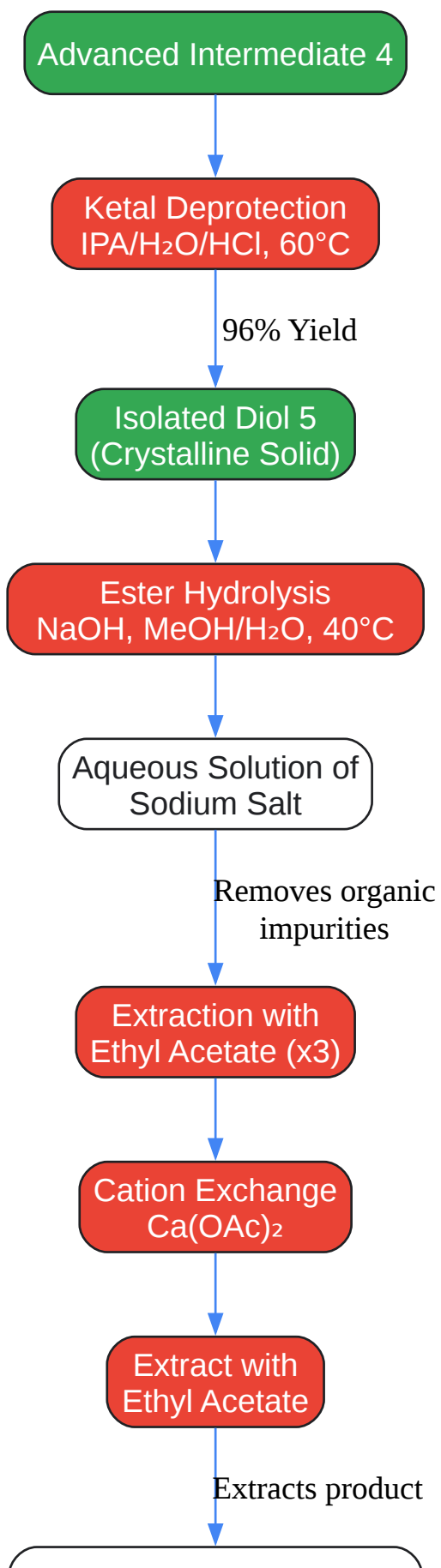
## Quantitative Process Data Summary

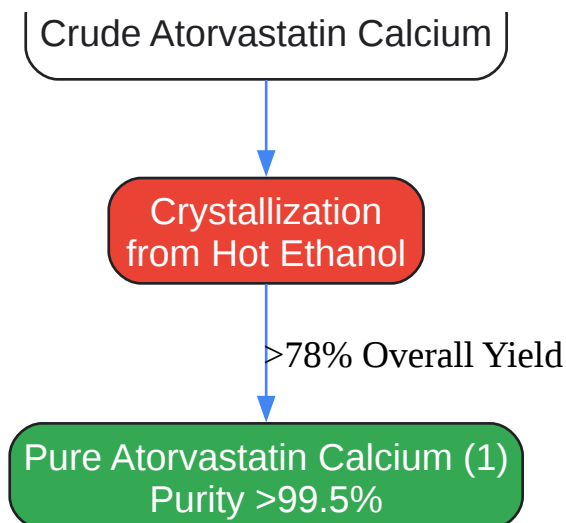
The table below summarizes the improved reaction conditions and their outcomes based on a 7 kg scale synthesis.

Process Step	Key Improvement	Previous Issue	Improved Outcome	Scale Demonstrated
<b>Ketal Deprotection</b> (Conversion of 4 to 5)	Use of isopropyl alcohol/water/HCl system at 60°C [1]	Thick, difficult-to-filter precipitate; 2-3 impurities by TLC [1]	Yield: <b>96%</b> ; Purity: <b>&gt;99%</b> (by TLC) [1]	7 kg scale [1]
<b>Ester Hydrolysis &amp; Salt Formation</b> (Conversion of 5 to 1)	Ethyl acetate extraction for work-up and isolation [1]	Biphasic system with Ca(OH) <sub>2</sub> ; long reaction times; lower conversion; use of less benign solvents like CH <sub>2</sub> Cl <sub>2</sub> [1]	Yield (over 2 steps): <b>&gt;78%</b> ; Final Product Purity: <b>&gt;99.5%</b> after crystallization from ethanol [1]	7 kg scale [1]

## Experimental Workflow Diagram

The following diagram illustrates the optimized, step-wise workflow for converting the advanced intermediate into high-purity Atorvastatin calcium, incorporating the key improvements discussed.





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## Key Experimental Protocols

Here are the detailed methodologies for the core improved steps, adapted from the literature [1].

### Synthesis of tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate (5)

- **Charge into a 100 L reactor:** 70 L of isopropyl alcohol, 17.5 L of water, 7.0 kg of intermediate **4**, and 0.8 L of 36% hydrochloric acid.
- **Reaction:** Heat the suspension to 60°C with vigorous stirring and maintain for 1 hour.
- **Isolation:** Cool the solution to 5°C and stir for 30 minutes.
- **Collection:** Separate the precipitated solid by centrifugation and wash with 10 L of water.
- **Drying:** Dry the solid at 50°C under reduced pressure (0.3 bar) for 18 hours to obtain 6.3 kg (96% yield) of pure diol **5** [1].

### Synthesis of Atorvastatin Hemi-calcium Salt (1)

- **Hydrolysis:** To a solution of 0.47 kg of sodium hydroxide in 50 L of methanol and 13 L of water, add 6.3 kg of diol **5**. Heat and maintain at 40°C for 30 minutes with vigorous stirring. Monitor reaction completion by TLC (50% ethyl acetate in hexanes).

- **Solvent Removal:** Distill off about 40 L of methanol from the reaction vessel under reduced pressure.
- **Impurity Removal:** To the residue, add 30 L of water and 15 L of ethyl acetate. Stir the biphasic mixture for 30 minutes. Separate and discard the ethyl acetate layer. **Repeat this extraction twice** to remove unreacted material and organic impurities.
- **Cation Exchange:** To the remaining aqueous solution (containing the sodium salt), add calcium acetate to form the hemi-calcium salt.
- **Product Isolation:** Extract the target compound, atorvastatin calcium, from the aqueous solution using ethyl acetate.
- **Final Purification:** Evaporate the ethyl acetate to obtain crude **1** (purity >95%). Further purify by crystallization from hot ethanol to achieve a final purity of >99.5% [1].

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## References

1. An improved kilogram-scale preparation of atorvastatin calcium [pmc.ncbi.nlm.nih.gov]

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